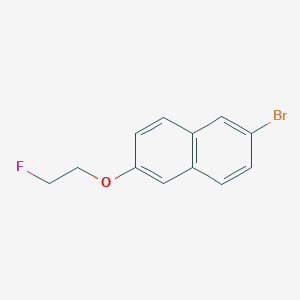

2-Bromo-6-(2-fluoroethoxy)naphthalene

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Materials Science

The naphthalene framework is a privileged structure found in numerous natural products and synthetic compounds with significant biological activity. nih.gov In medicinal chemistry, naphthalene derivatives have been developed as therapeutics for a wide range of conditions, including inflammatory diseases, infections, and cancer. ekb.eg For instance, Naproxen and Nabumetone are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) built upon a naphthalene core. ekb.eg The versatility of the naphthalene ring system allows for structural modifications that can modulate the pharmacological profile of a molecule. patsnap.com

In the realm of materials science, the rigid and planar structure of the naphthalene unit is highly advantageous. This inherent characteristic makes naphthalene derivatives prime candidates for the construction of organic electronic materials. ossila.com They are utilized in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ossila.comnih.gov The extended π-conjugated system of naphthalene facilitates charge transport, a crucial property for semiconductor applications. ossila.com Furthermore, the linear geometry of certain disubstituted naphthalenes is ideal for the design of liquid crystals, materials that are integral to modern display technologies. google.com

The following table provides a summary of the key application areas for functionalized naphthalene derivatives:

| Field of Application | Specific Use-Cases | Key Naphthalene-Based Compounds |

| Medicinal Chemistry | Anti-inflammatory, Antimicrobial, Anticancer | Naproxen, Nabumetone, Terbinafine (B446) |

| Materials Science | Organic Semiconductors (OFETs, OLEDs), Liquid Crystals | Naphthalene diimides, 2,6-disubstituted naphthalenes |

| Organic Synthesis | Dyes and Pigments, Agrochemicals | Naphthols, Naphthylamines |

Rationale for Strategic Halogenation and Alkoxy-Substitution at Naphthalene C2 and C6 Positions

The functionalization of the naphthalene core at specific positions is crucial for tailoring its properties. The C2 and C6 positions (β-positions) are of particular interest due to the linear geometry they impart to the resulting molecule. This linearity is especially important in the design of liquid crystals and other materials where molecular shape influences bulk properties. nih.gov

Strategic Halogenation , particularly bromination, at the C2 position serves a critical role in synthetic chemistry. The bromine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the straightforward introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, thereby enabling the construction of complex molecular architectures. nih.govguidechem.com The presence of a bromine atom provides a versatile handle for late-stage diversification of the naphthalene scaffold. guidechem.com

Alkoxy-Substitution , on the other hand, is employed to modulate the electronic properties and solubility of the naphthalene derivative. Alkoxy groups are electron-donating and can influence the HOMO and LUMO energy levels of the molecule, which is a key consideration in the design of organic semiconductors. ossila.com The length and nature of the alkyl chain in the alkoxy group can also be varied to control the molecule's solubility in different solvents and to influence its packing in the solid state.

The combination of a halogen at the C2 position and an alkoxy group at the C6 position results in a "push-pull" electronic effect and provides a synthetically versatile platform for creating a diverse library of compounds with tailored properties for specific applications in both medicinal chemistry and materials science.

Overview of 2-Bromo-6-(2-fluoroethoxy)naphthalene as a Versatile Molecular Platform for Academic Investigation

This compound is a functionalized naphthalene derivative that embodies the strategic design principles discussed above. While specific research on this exact compound is not extensively documented in mainstream literature, its structure suggests its role as a highly versatile molecular platform for academic and industrial research. It can be understood as an analogue of more well-studied compounds like 2-Bromo-6-methoxynaphthalene, an important intermediate in the synthesis of Naproxen.

The key structural features of this compound and their implications are outlined below:

| Structural Feature | Position | Rationale and Synthetic Utility |

| Naphthalene Core | - | Provides a rigid, planar, and aromatic scaffold. |

| Bromo Group | C2 | Acts as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of diverse functional groups. |

| Fluoroethoxy Group | C6 | The fluorine atom can modulate electronic properties, improve metabolic stability in a medicinal chemistry context, and influence intermolecular interactions in materials. The ethoxy linker provides conformational flexibility. |

The presence of the fluoroethoxy group is particularly noteworthy. The introduction of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability and binding affinity. In materials science, fluorine's high electronegativity can alter the electronic characteristics of the molecule and promote favorable intermolecular interactions, potentially improving charge transport and device performance. ossila.com

Based on the chemistry of analogous compounds, this compound is an ideal starting material for the synthesis of novel compounds for a range of applications. For example, it could be used to create new liquid crystal candidates, advanced organic semiconductor materials, or as a building block for new pharmaceutical agents. google.com Its structure allows for systematic modification at the C2 position, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of organic materials.

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrFO |

|---|---|

Molecular Weight |

269.11 g/mol |

IUPAC Name |

2-bromo-6-(2-fluoroethoxy)naphthalene |

InChI |

InChI=1S/C12H10BrFO/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11/h1-4,7-8H,5-6H2 |

InChI Key |

OGFAWWOEOUVLSM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OCCF |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 2 Fluoroethoxy Naphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

A ¹H NMR spectrum of 2-Bromo-6-(2-fluoroethoxy)naphthalene would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their splitting patterns (multiplicity), which are determined by the coupling (J) with neighboring protons and the fluorine atom. The aromatic region would show a complex pattern of signals corresponding to the six protons on the naphthalene (B1677914) ring system. The fluoroethoxy group would exhibit characteristic signals for the two methylene (B1212753) (CH₂) groups, with the protons closer to the fluorine and oxygen atoms showing distinct chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon signals would be influenced by their hybridization and the electronegativity of adjacent atoms (bromine, oxygen, and fluorine). The carbon atoms of the naphthalene core and the fluoroethoxy side chain would appear in characteristic regions of the spectrum.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroethoxy Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom in the fluoroethoxy group. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom, and its multiplicity would arise from coupling to the adjacent protons on the ethyl chain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to assign the signals of the naphthalene ring protons and the protons of the fluoroethoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations

An FT-IR spectrum of this compound would display absorption bands corresponding to the vibrational frequencies of its functional groups. Key expected vibrations would include:

C-H stretching and bending vibrations for the aromatic naphthalene ring and the aliphatic ethoxy group.

C=C stretching vibrations characteristic of the aromatic ring.

C-O stretching vibrations for the ether linkage.

C-Br stretching vibration.

C-F stretching vibration.

The precise positions of these bands would provide a fingerprint of the molecule's functional group composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS would be employed to determine the accurate mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition. The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable information about the structural components of the molecule and how they are connected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an essential method for determining the purity of a synthesized compound and for identifying any volatile by-products that may be present.

In a typical analysis of this compound, the sample is vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. The primary and most abundant compound, this compound, would produce a major peak at a specific retention time (tR). The purity of the sample can be estimated by integrating the area of this peak relative to the total area of all detected peaks.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a positively charged molecular ion ([M]+•) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a unique mass spectrum that serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (79Br and 81Br isotopes in an approximate 1:1 ratio).

This technique is also highly effective for identifying volatile by-products from the synthesis. A common route to this compound would be the Williamson ether synthesis, reacting 6-bromo-2-naphthol (B32079) with a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane). Potential impurities could include unreacted starting materials, such as 6-bromo-2-naphthol, or by-products from side reactions. The mass spectra of any minor peaks can be compared against spectral libraries or analyzed to propose the structures of these impurities.

The following table represents hypothetical GC-MS data for a sample of this compound for illustrative purposes.

Table 1: Illustrative GC-MS Data for Purity Analysis

| Peak No. | Retention Time (t_R) (min) | Experimental [M]+• (m/z) | Proposed Identity | Relative Abundance (%) |

|---|---|---|---|---|

| 1 | 8.54 | 222/224 | 6-Bromo-2-naphthol (Starting Material) | 0.8 |

| 2 | 12.15 | 268/270 | This compound | 99.1 |

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Conformation

To perform this analysis, a high-quality single crystal of this compound must first be grown. This is typically achieved by slow evaporation of a saturated solution or by slow cooling. The crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, a complete structural model can be built.

For this compound, which is an achiral molecule, the concept of "absolute stereochemistry" is not applicable. However, the analysis would confirm its achiral nature and provide precise details about its solid-state conformation. Key structural insights would include:

The planarity of the naphthalene ring system.

The precise bond lengths and angles of the C-Br, C-O, and C-F bonds.

The torsion angles defining the conformation of the flexible 2-fluoroethoxy side chain relative to the rigid naphthalene core.

The nature of intermolecular interactions, such as potential π-π stacking between naphthalene rings or weak halogen bonding involving the bromine atom, which govern the crystal packing arrangement.

The following table provides a set of hypothetical crystallographic parameters for this compound, based on typical values for similar organobromine naphthalene derivatives, to serve as an example.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Chemical Formula | C12H10BrFO |

| Formula Weight | 269.11 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.531 |

| b (Å) | 5.987 |

| c (Å) | 20.114 |

| β (°) | 98.56 |

| Volume (Å3) | 1015.8 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm3) | 1.761 |

This definitive structural information is crucial for understanding the molecule's physical properties and for rationalizing its behavior in various applications.

Theoretical and Computational Chemistry Investigations of 2 Bromo 6 2 Fluoroethoxy Naphthalene

Quantum Chemical Calculations of Electronic Structure (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. researchgate.netsamipubco.comsamipubco.com For 2-Bromo-6-(2-fluoroethoxy)naphthalene, DFT methods like B3LYP combined with a suitable basis set such as 6-311++G(d,p) would be employed to model its properties accurately. nih.govnih.gov

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. samipubco.comnih.gov This process systematically alters the molecular geometry to find the lowest energy conformation. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles, particularly around the flexible fluoroethoxy side chain.

Conformational analysis is crucial for understanding the molecule's preferred shape. The rotation around the C-O and C-C bonds of the fluoroethoxy group leads to various possible conformers. By calculating the potential energy surface associated with these rotations, the most stable conformer (global minimum) and other low-energy conformers (local minima) can be identified. This analysis provides insight into the molecule's flexibility and the spatial arrangement of its substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: The following data are illustrative and represent typical values expected from DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-Br | 1.90 Å |

| C-O (Aromatic) | 1.37 Å | |

| O-CH₂ | 1.43 Å | |

| CH₂-CH₂ | 1.53 Å | |

| C-F | 1.39 Å | |

| Bond Angles | C-C-Br | 120.1° |

| C-C-O | 118.5° | |

| C-O-CH₂ | 117.8° | |

| O-CH₂-CH₂ | 109.2° | |

| CH₂-CH₂-F | 109.5° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system. The LUMO, conversely, would likely be distributed over the naphthalene core with a significant contribution from the bromine atom, reflecting its electron-withdrawing nature. rsc.orgst-andrews.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. nih.govresearchgate.net A smaller gap suggests higher reactivity and easier electronic transitions. These transitions, which can be predicted using Time-Dependent DFT (TD-DFT), correspond to the absorption of light in the UV-Visible spectrum. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies Note: These values are representative for a substituted naphthalene and are calculated in electron volts (eV).

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.95 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.20 |

Charge Density Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule governs its interactions with other chemical species. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. researchgate.net On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the oxygen and fluorine atoms of the fluoroethoxy group due to their high electronegativity. The π-system of the naphthalene ring would also exhibit a region of negative charge. A region of positive potential might be observed around the hydrogen atoms and potentially a region of local positive charge (a σ-hole) on the bromine atom, which can be involved in halogen bonding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation. nih.govresearchgate.netgithub.io

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. substack.com By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as C-H stretching, C=C ring vibrations, or C-Br stretching. nih.govnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results to confirm the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus.

Table 3: Predicted Characteristic Vibrational Frequencies and NMR Chemical Shifts Note: The following data are illustrative. IR frequencies are in cm⁻¹ and NMR shifts are in ppm.

| Spectrum | Predicted Peak/Shift | Assignment |

|---|---|---|

| IR | ~3050-3100 | Aromatic C-H Stretch |

| ~2850-2960 | Aliphatic C-H Stretch | |

| ~1600, 1500 | Aromatic C=C Stretch | |

| ~1250 | Aryl-O Stretch | |

| ~1050 | C-F Stretch | |

| ~550 | C-Br Stretch | |

| ¹H NMR | ~7.2-8.0 | Aromatic Protons (H-Naphthalene) |

| ~4.6 (t) | O-CH₂-CH₂ -F | |

| ~4.3 (t) | O-CH₂ -CH₂-F | |

| ¹³C NMR | ~110-135 | Aromatic Carbons |

| ~158 | C-O (Aromatic) | |

| ~118 | C-Br (Aromatic) | |

| ~83 (d) | C H₂-F | |

| ~69 (d) | O-C H₂ |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in the presence of a solvent. nih.govarxiv.orgrsc.org

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their positions and velocities over time. mdpi.com

These simulations can reveal important information about:

Conformational Dynamics: How the flexible fluoroethoxy chain moves and samples different conformations in solution.

Solvent Structuring: How solvent molecules arrange themselves around the solute, particularly around the hydrophobic naphthalene core and the more polar ether and fluoro groups. nih.gov

Transport Properties: Calculation of properties like the diffusion coefficient of the molecule in the solvent.

Mechanistic Studies of Chemical Reactions Involving this compound

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally. mdpi.com The presence of the bromo-substituent on the naphthalene ring makes this compound a candidate for various reactions, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).

DFT calculations can be used to model the entire reaction pathway. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States: Finding the highest energy structure along the reaction coordinate that connects reactants and products. The energy of the transition state determines the activation energy of the reaction.

Mapping the Reaction Coordinate: Calculating the energy profile along the reaction path to visualize the energy changes as the reaction proceeds.

Such studies can elucidate the step-by-step mechanism, identify key intermediates, and explain the regioselectivity and stereoselectivity of reactions involving this molecule. researchgate.netcardiff.ac.uk

Analysis of Non-Covalent Interactions within the Molecular Framework and with External Entities

The supramolecular architecture and interactions of this compound are governed by a variety of non-covalent forces. These interactions are crucial in determining the crystal packing, physical properties, and its potential applications in materials science. Computational and theoretical investigations provide significant insights into the nature and strength of these interactions, which primarily include halogen bonding, π-π stacking, and C-H···F interactions.

Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. In this compound, the bromine atom attached to the naphthalene ring is a potential halogen bond donor. The electron-withdrawing nature of the naphthalene ring system can create a region of positive electrostatic potential, known as a σ-hole, on the outer surface of the bromine atom. chemrxiv.orgunimi.it This electrophilic region can then interact favorably with Lewis bases or electron-rich areas, such as lone pairs on oxygen or nitrogen atoms of neighboring molecules or anions. nsf.gov

Theoretical studies on similar brominated naphthalene derivatives indicate that the strength of the halogen bond is influenced by both the polarizability of the halogen and the nature of the substituent on the aromatic ring. unimi.it The bromo-terminal can act as an electrophilic site to interact with anions like iodide in perovskites through non-covalent halogen bonds. ossila.com Computational models, often employing Density Functional Theory (DFT), are used to calculate the geometry and energy of these interactions. unimi.itnsf.gov Key parameters for characterizing a halogen bond include the R-X···B distance (where R-X is the halogen bond donor and B is the acceptor) and the R-X···B angle, which tends to be linear (approaching 180°). unimi.itnih.gov

To illustrate the nature of halogen bonding that could be anticipated for this compound, the table below presents hypothetical interaction energies and geometric parameters based on computational studies of analogous brominated aromatic compounds.

| Interaction Type | Acceptor (B) | Calculated Interaction Energy (kcal/mol) | Hypothetical X···B Distance (Å) | **Hypothetical C-Br···B Angle (°) ** |

| C-Br···O | Carbonyl Oxygen | -3.5 to -5.0 | 2.80 - 3.10 | 165 - 175 |

| C-Br···N | Pyridinic Nitrogen | -4.0 to -6.0 | 2.75 - 3.05 | 170 - 180 |

| C-Br···Br | Bromide Anion | -5.5 to -7.5 | 2.90 - 3.20 | 175 - 180 |

Note: The data in this table is illustrative and based on general principles and data for similar compounds, not on specific experimental or computational results for this compound.

π-π Stacking

The extended aromatic system of the naphthalene core in this compound makes it susceptible to π-π stacking interactions. These interactions are a result of attractive, non-covalent forces between aromatic rings. nih.gov In the solid state, molecules of this compound are likely to arrange themselves to facilitate these interactions, which play a significant role in the stability of the crystal lattice. benthamopenarchives.com

The geometry of π-π stacking can vary, with common arrangements including face-to-face and parallel-displaced conformations. nih.gov The presence of substituents on the naphthalene ring, such as the bromine atom and the fluoroethoxy group, can influence the preferred stacking geometry and interaction strength due to electronic and steric effects. ossila.com Energy decomposition analyses from computational studies on similar naphthalene systems show that dispersion forces are the dominant attractive component in π-stacking interactions. nih.gov

The following table provides representative data on π-π stacking interactions derived from computational studies on substituted naphthalene dimers, which can serve as a model for the interactions expected in this compound.

| Stacking Configuration | Interplanar Distance (Å) | Calculated Binding Energy (kcal/mol) | Dominant Force Contribution |

| Parallel-Displaced | 3.4 - 3.8 | -2.5 to -5.0 | Dispersion |

| T-shaped | 4.5 - 5.0 | -1.5 to -3.0 | Electrostatic & Dispersion |

| Sandwich | 3.5 - 4.0 | -2.0 to -4.0 | Dispersion |

Note: This data is representative of naphthalene derivatives and is intended for illustrative purposes, as specific data for this compound is not available.

C-H···F Interactions

Computational methods are essential for identifying and characterizing these weak interactions. Analysis of the electron density topology, such as Quantum Theory of Atoms in Molecules (QTAIM), can confirm the presence of bond critical points associated with these interactions. Geometric parameters, such as the H···F distance and the C-H···F angle, are also used to define these contacts.

Below is a table with typical geometric parameters for C-H···F interactions found in fluorinated organic compounds, which are likely to be relevant for this compound.

| Donor C-H Group | H···F Distance (Å) | C-H···F Angle (°) | Typical Interaction Energy (kcal/mol) |

| Aromatic C-H | 2.2 - 2.6 | 130 - 170 | -0.5 to -1.5 |

| Aliphatic C-H | 2.3 - 2.7 | 120 - 160 | -0.3 to -1.0 |

Chemical Reactivity and Reaction Pathways of 2 Bromo 6 2 Fluoroethoxy Naphthalene

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the naphthalene (B1677914) ring at the 2-position is a pivotal site for numerous synthetic modifications. Its reactivity is a cornerstone for constructing more complex molecular architectures.

The aryl bromide functionality of 2-Bromo-6-(2-fluoroethoxy)naphthalene makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. nih.govbohrium.com These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

C-C Bond Formation: The Suzuki-Miyaura coupling is a prominent example, where the aryl bromide reacts with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. mdpi.comresearchgate.netmdpi.com This reaction is widely used to synthesize biaryl compounds and other complex organic molecules.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgnih.govresearchgate.net This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.

C-O Bond Formation: The Ullmann condensation can be employed to form aryl ethers (C-O bonds) by reacting the aryl bromide with an alcohol or a phenol (B47542) in the presence of a copper catalyst. wikipedia.orgmdpi.com This method is a classic approach for the synthesis of diaryl ethers.

C-S Bond Formation: Similarly, C-S bonds can be formed through copper-catalyzed coupling reactions with thiols, leading to the synthesis of aryl thioethers. wikipedia.org

| Reaction Name | Bond Formed | Typical Catalyst | Coupling Partner |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Palladium complexes (e.g., Pd(PPh₃)₄) | Organoboron compounds (e.g., boronic acids) |

| Buchwald-Hartwig Amination | C-N | Palladium complexes with specialized phosphine (B1218219) ligands | Primary or secondary amines |

| Ullmann Condensation | C-O / C-S | Copper salts or complexes | Alcohols, phenols, or thiols |

While less common than electrophilic aromatic substitution for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com For this compound, the presence of the naphthalene ring system itself can influence the electron density, and additional activating groups could facilitate SNAr reactions. In such a pathway, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide ion. nih.gov The viability of this pathway is highly dependent on the reaction conditions and the nature of the nucleophile.

The bromine atom can be removed and replaced with a hydrogen atom through reductive debromination. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or by using hydride reagents. This reaction is useful when the bromine atom has served its purpose as a directing group or a handle for other reactions and needs to be removed in a subsequent synthetic step.

Reactivity and Stability of the 2-Fluoroethoxy Substituent

The 2-fluoroethoxy group, while generally stable, possesses reactive sites that can be targeted under specific conditions.

The ether linkage in the 2-fluoroethoxy group is generally stable but can be cleaved under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgunacademy.commasterorganicchemistry.comopenstax.org This cleavage would result in the formation of 6-bromo-2-naphthol (B32079) and a derivative of 2-fluoroethanol (B46154). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. sciencemadness.org

Derivatization, in a chemical context, involves the transformation of a compound into a derivative, which is a structurally related substance. youtube.comgcms.czpsu.edu The 2-fluoroethoxy group can potentially undergo derivatization to alter its properties for analytical purposes or to introduce new functionalities.

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Core: Regioselectivity and Substituent Effects

Electrophilic Aromatic Substitution (EAS) on the this compound molecule is directed by the electronic properties of its two substituents: the bromo group at the C-2 position and the 2-fluoroethoxy group at the C-6 position. The regiochemical outcome of such reactions is determined by the ability of these groups to activate or deactivate the naphthalene ring towards electrophilic attack and to direct the incoming electrophile to specific positions.

The 2-fluoroethoxy group (-OCH₂CH₂F) is a strong activating group. The oxygen atom's lone pairs can be delocalized into the aromatic π-system through resonance, increasing the electron density of the naphthalene core and making it more susceptible to electrophilic attack. This resonance effect makes the alkoxy group a powerful ortho- and para-director. wou.edupitt.edu In contrast, the bromine atom at C-2 is a deactivating group due to its strong inductive electron-withdrawing effect. However, like other halogens, it is an ortho-, para-director because its lone pairs can participate in resonance to stabilize the positively charged intermediate (arenium ion) formed during the substitution. pitt.edulibretexts.org

When multiple substituents are present, the directing effect is typically controlled by the most powerfully activating group. In this case, the strongly activating 2-fluoroethoxy group at C-6 dominates over the weakly deactivating bromo group at C-2. pitt.edu

The directing influences are as follows:

The 2-fluoroethoxy group at C-6 directs incoming electrophiles to its ortho positions (C-5 and C-7).

The bromo group at C-2 directs to its ortho positions (C-1 and C-3) and its para-like position (C-7).

The positions most favorable for electrophilic attack are those activated by both substituents or most strongly activated by the dominant group. The directing effects of both groups reinforce each other at the C-7 position. The C-5 position is also strongly activated by the 2-fluoroethoxy group. In naphthalene systems, electrophilic attack at an α-position (C-1, C-4, C-5, C-8) is generally kinetically favored over a β-position (C-2, C-3, C-6, C-7) because the resulting arenium ion intermediate is more stable. youtube.com Therefore, substitution is highly favored at the α-position C-5, with C-7 also being a potential site.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect | Predicted Substitution Sites |

| -Br | C-2 | -Inductive, +Resonance | Deactivating | Ortho, Para | C-1, C-3, C-7 |

| -OCH₂CH₂F | C-6 | -Inductive, +Resonance | Activating | Ortho, Para | C-5, C-7 |

| Combined Effect | Overall Activated | C-5 and C-7 (major) |

Oxidative and Reductive Transformations of the Naphthalene Aromatic System

The naphthalene core of this compound can undergo both oxidative and reductive transformations, targeting either the aromatic system or the carbon-bromine bond.

Oxidative Transformations

The oxidation of the electron-rich naphthalene ring can lead to the formation of naphthoquinones. The presence of the electron-donating 2-fluoroethoxy group facilitates this process. Treatment with oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or chromium-based reagents can convert the substituted naphthalene into a quinone derivative. researchgate.net The specific isomer formed would depend on the reaction conditions and the directing influence of the substituents. A likely product would be a 2-bromo-6-(2-fluoroethoxy)-1,4-naphthoquinone, although other isomers could also be possible.

Reductive Transformations

Reductive processes can target either the bromine substituent or the aromatic rings.

Reductive Debromination : The carbon-bromine bond is susceptible to cleavage under reductive conditions. A common and selective method for this transformation is catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, like hydrogen gas (H₂) or a transfer hydrogenation reagent such as ammonium (B1175870) formate, the bromine atom can be removed to yield 2-(2-fluoroethoxy)naphthalene. This reaction is generally selective for the C-Br bond, leaving the naphthalene ring and the fluoroethoxy group intact under mild conditions.

Reduction of the Aromatic System : The naphthalene rings can be hydrogenated to form the corresponding tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives. These reactions typically require more stringent conditions than debromination, such as higher pressures of hydrogen gas and more active catalysts (e.g., rhodium or ruthenium). The extent of reduction depends on the severity of the reaction conditions.

Table 2: Summary of Potential Oxidative and Reductive Reactions

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Oxidation | Pyridinium chlorochromate (PCC) or other Cr(VI) reagents | 2-Bromo-6-(2-fluoroethoxy)-1,4-naphthoquinone |

| Reductive Debromination | Pd/C, H₂ (gas) or Ammonium Formate | 2-(2-fluoroethoxy)naphthalene |

| Aromatic Ring Reduction | Rh/C or Ru/C, high pressure H₂ | Substituted tetralin or decalin derivatives |

Advanced Applications in Molecular Science and Chemical Biology Research

Development of Molecular Probes and Imaging Agents

The structural characteristics of 2-Bromo-6-(2-fluoroethoxy)naphthalene make it an excellent starting point for the synthesis of molecular probes and imaging agents designed for high-sensitivity and high-specificity applications in chemical biology and diagnostic medicine.

Precursors for Positron Emission Tomography (PET) Radiotracers via ¹⁸F-labeling

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides. nih.gov Fluorine-18 (B77423) (¹⁸F) is the most commonly used radionuclide for PET due to its nearly ideal physical and nuclear properties, including a convenient half-life of 109.7 minutes and low positron energy, which allows for high-resolution imaging. nih.govfrontiersin.org

This compound is a key precursor in the synthesis of ¹⁸F-labeled PET radiotracers. In this context, the synthesis typically involves introducing the ¹⁸F isotope into the fluoroethoxy group. This is often achieved by reacting a precursor molecule, such as 2-bromo-6-hydroxynaphthalene, with an ¹⁸F-labeled alkylating agent like [¹⁸F]fluoroethyl tosylate.

The resulting [¹⁸F]this compound can then be further elaborated. The bromo- substituent at the C-2 position serves as a versatile synthetic handle for introducing the molecule into a larger, biologically active scaffold through various cross-coupling reactions. This two-part strategy allows for the late-stage introduction of the ¹⁸F radionuclide into complex molecules that are designed to target specific biological entities, such as enzymes or receptors. researchgate.net This approach has been successfully applied to create a variety of PET tracers for imaging targets like the dopamine (B1211576) transporter (DAT) and phosphodiesterase 10A (PDE10A). nih.govnih.gov

| Radiotracer Target | Precursor Strategy | Key Features of Precursor |

| Dopamine Transporter (DAT) | Synthesis of fluoroalkyl-containing tropane (B1204802) derivatives. nih.gov | Bromo- group for coupling, fluoroethoxy group for ¹⁸F-labeling. |

| Phosphodiesterase 10A (PDE10A) | Nucleophilic substitution on a quinazoline (B50416) core with [¹⁸F]fluoride. nih.govresearchgate.net | Precursor contains a leaving group (e.g., tosylate) for ¹⁸F attachment. |

| Cyclooxygenase-2 (COX-2) | Radiofluorination of biphenyl (B1667301) precursors with agents like 2-[¹⁸F]fluoro-1-bromoethane. nih.gov | Allows for the creation of ¹⁸F-fluoroethoxy moieties on the final molecule. |

Design and Synthesis of Naphthalene-Based Fluorophores and Push-Pull Dyes for Optical Imaging

The naphthalene (B1677914) scaffold is a well-established core for fluorescent molecules (fluorophores). mdpi.com While unsubstituted naphthalene has poor fluorescence, its photophysical properties can be dramatically enhanced by attaching electron-donating and electron-accepting groups to the ring system, creating what is known as a "push-pull" dye. researchgate.net When these groups are placed at the 2- and 6-positions, it can lead to significant fluorescence through an Intramolecular Charge Transfer (ICT) mechanism. researchgate.net

This compound is an ideal starting material for such dyes.

Electron-Donating Group: The 6-(2-fluoroethoxy) group acts as an effective electron-donating alkoxy group.

Synthetic Handle: The 2-bromo group can be readily replaced with a variety of electron-accepting groups using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Stille couplings).

This synthetic strategy allows for the systematic tuning of the fluorophore's optical properties, such as its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment (solvatochromism). nih.govresearchgate.netsemanticscholar.org These tailored naphthalene-based push-pull dyes are valuable for applications in optical imaging, where they can be used as sensors for ions, pH, or viscosity, and as labels for biomolecules. researchgate.netrsc.org

Investigation of Binding Affinities and Specificity to Biomolecular Targets (e.g., amyloid aggregates, protein receptors) at the Molecular Level

A critical application of molecules derived from this compound is in the study and detection of biomolecular targets associated with disease. A prime example is the imaging of β-amyloid (Aβ) plaques, which are a pathological hallmark of Alzheimer's disease. nih.gov

The planar, aromatic structure of the naphthalene core is known to interact with the cross-β-sheet structures found in amyloid fibrils. By modifying the this compound precursor, researchers can synthesize libraries of compounds and evaluate their binding affinity and specificity for amyloid aggregates.

For instance, the PET tracer [¹⁸F]FDDNP ([¹⁸F]-2-(1-(2-(N-(2-fluoroethyl)-N-methylamino)naphthalene-6-yl)ethylidene)malononitrile) is a naphthalene-based agent that was developed for imaging amyloid plaques and neurofibrillary tangles. nih.gov The synthesis of such molecules demonstrates how the 2-bromo position can be transformed into more complex functional groups designed to optimize binding, while the fluoroethoxy group provides the means for ¹⁸F radiolabeling. The binding affinity (often expressed as the inhibition constant, Kᵢ) of these novel compounds to Aβ aggregates can be quantified using in vitro competitive binding assays with established radioligands. nih.gov

Building Blocks for Organic Electronic Materials

Beyond biomedical applications, this compound is a valuable building block for the synthesis of novel organic materials for electronic devices, leveraging the favorable semiconducting properties of the naphthalene core.

Incorporation into Semiconducting Polymers and Small Molecules for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Organic electronic materials are sought after for applications in flexible displays, lighting, and circuits. The performance of these materials depends heavily on the molecular structure of their components. The this compound unit can be incorporated into larger conjugated systems, such as semiconducting polymers or small molecules, for use in OFETs and OLEDs. ossila.com

| Device | Role of Naphthalene Unit | Function of Substituents |

| OFETs | Forms the backbone of a semiconducting polymer, facilitating charge transport via π-π stacking. ossila.com | Bromo: Polymerization site. Fluoroethoxy: Modulates energy levels and solubility. |

| OLEDs | Acts as the core of a fluorescent emitter (fluorophore) or as part of a host material. ossila.com | Bromo: Site for attaching electron-accepting groups to form push-pull dyes. Fluoroethoxy: Electron-donating group to tune emission color. |

Role as Interfacial Modulators in Perovskite Solar Cells

Perovskite solar cells are a rapidly emerging photovoltaic technology. Their efficiency and stability are highly dependent on the quality of the interfaces between the perovskite absorber layer and the charge-transporting layers. rsc.org Molecular materials can be used as interfacial modulators to passivate defects, improve energy level alignment, and facilitate charge extraction. researchgate.net

Research on the closely related compound 2-bromo-6-fluoronaphthalene (B1267477) has shown its potential as an effective interfacial modulator. ossila.com The same principles apply to this compound. When applied as a thin layer at the perovskite interface, the molecule is thought to interact in two key ways:

Halogen Bonding: The bromine atom can act as an electrophilic site, forming a halogen bond with iodide ions in the perovskite lattice. This interaction can passivate defects at the surface. ossila.com

Electronic Interaction: The electron-rich naphthalene ring can interact with the perovskite surface, accommodating electron density and inducing a more favorable electronic band structure at the interface, which can reduce interfacial recombination and improve charge extraction. ossila.com

Influence on Charge Transport and Device Performance through Molecular Design

The molecular architecture of an organic semiconductor is a critical determinant of its charge transport characteristics and, consequently, its performance in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound this compound incorporates several features that are highly relevant to the molecular design of such materials. The naphthalene core is a well-established π-conjugated system capable of supporting charge transport. rsc.orgrsc.org The nature and position of substituents on this core can finely tune its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. utoronto.caresearchgate.net

The substituents at the 2- and 6-positions of the naphthalene ring, as in the title compound, are particularly influential for creating materials with desirable charge transport properties. rsc.orgresearchgate.net The bromine atom and the fluoroethoxy group are both electron-withdrawing, which would be expected to lower both the HOMO and LUMO energy levels of the naphthalene system. Lowering the LUMO level is a key strategy for improving electron injection and transport in n-type semiconductor materials, making them more stable in ambient conditions. nih.gov Fluorine substitution, in particular, is a widely used strategy in the design of high-performance organic semiconductors for its ability to modify molecular orbital energies without introducing significant steric hindrance. nih.govrsc.org

By using this compound as a building block, new derivatives can be synthesized for applications such as ambipolar field-effect transistors, where both holes and electrons can be transported within a single material. rsc.orgutoronto.ca For instance, Suzuki or Sonogashira coupling reactions at the bromine position could be used to extend the π-conjugation, creating larger, more complex molecules. rsc.org The performance of such materials is highly dependent on their solid-state packing, which dictates the degree of intermolecular orbital overlap. The fluoroethoxy side chain could influence this packing, potentially promoting favorable arrangements for efficient charge transport while also modifying solubility for solution-based processing. rsc.org Computational studies on related fluoroalkyl-substituted systems have shown that such modifications significantly impact the solid-state organization, leading to charge transfer pathways that can range from one-dimensional to more isotropic networks. nih.gov

| Substituent/Modification | Predicted Effect on Molecular Orbitals | Anticipated Impact on Charge Transport | Relevance to this compound |

|---|---|---|---|

| Bromo Group | Lowers HOMO and LUMO levels (inductive effect) | May enhance electron injection/transport (n-type); provides a reactive site for further functionalization. | The C2-bromo position allows for synthetic elaboration to extend conjugation. |

| Fluoroethoxy Group | Lowers HOMO and LUMO levels (strong inductive effect of fluorine) | Improves air stability of n-type transport; influences solid-state packing and solubility. nih.govnih.gov | The C6-fluoroethoxy group enhances the electron-deficient nature of the core. |

| Extended π-Conjugation (via C-Br coupling) | Reduces the HOMO-LUMO gap | Can enhance charge carrier mobility by increasing intermolecular orbital overlap. rsc.org | A key design strategy starting from the title compound. |

| Symmetric vs. Asymmetric Substitution | Affects molecular dipole and crystal packing | Symmetric substitution can lead to more ordered packing and anisotropic charge transport. nih.gov | The 2,6-substitution pattern provides a linear axis for molecular design. |

Fundamental Studies in Medicinal Chemistry and Chemical Biology

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities (e.g., enzyme inhibition, molecular interactions)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic framework for optimizing a lead compound's biological activity by modifying its chemical structure. oncodesign-services.com The this compound scaffold represents a promising starting point for SAR exploration. The naphthalene ring is a common feature in many biologically active molecules and approved drugs, where it often engages in hydrophobic and π-stacking interactions with biological targets like enzymes or receptors. nih.gov

An SAR campaign based on this scaffold would systematically modify its three key components: the naphthalene core, the bromine substituent, and the fluoroethoxy side chain.

Modification of the Halogen: The bromine at the C-2 position is a key vector for modification. Replacing it with other halogens (F, Cl, I) would alter the size, electronegativity, and potential for halogen bonding at this position. This could significantly impact binding affinity. For example, in SAR studies of terbinafine (B446) analogues, the type and position of halogen substituents on the naphthalene ring were found to be critical for antifungal potency. nih.gov

Variation of the Alkoxy Chain: The 6-(2-fluoroethoxy) group offers multiple points for variation. The length of the alkyl chain (e.g., from ethoxy to propoxy or butoxy) could be altered to probe the size and shape of a target's binding pocket. The degree and position of fluorination could also be varied (e.g., monofluoromethyl, trifluoromethyl). Fluorine substitution is known to profoundly affect a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its biological activity. researchgate.netnih.gov

Substitution on the Naphthalene Ring: Additional substituents could be introduced at other available positions on the naphthalene core to explore further interactions with a biological target.

These systematic modifications would allow researchers to build a detailed understanding of which structural features are responsible for a desired biological effect, such as the inhibition of a specific enzyme. The data gathered would guide the design of new analogues with improved potency and selectivity. oncodesign-services.com

| Modification Site | Example Modifications | Property to Investigate | Potential Impact on Biological Activity |

|---|---|---|---|

| C2-Position (Halogen) | -F, -Cl, -I, -CN, -H | Size, electronegativity, halogen bonding potential | Modulate binding affinity and selectivity. nih.gov |

| C6-Position (Alkoxy Chain Length) | -OCH₃, -O(CH₂)₂CH₃, -O(CH₂)₃CH₃ | Steric bulk, lipophilicity | Probe dimensions of the target's binding pocket. |

| C6-Position (Fluorination Pattern) | -OCHF₂, -OCF₃, -OCH₂CH₂F₂ | Basicity (pKa) of ether oxygen, metabolic stability, lipophilicity | Enhance binding through specific interactions, improve pharmacokinetic properties. researchgate.net |

| Other Ring Positions | -OH, -NH₂, -CH₃ at C1, C3, C4, etc. | Hydrogen bonding potential, steric effects | Introduce new favorable interactions or remove unfavorable ones. |

Investigation of Molecular Mechanisms of Action with Cellular Components (e.g., DNA crosslinking potential of analogous naphthalene scaffolds)

The naphthalene scaffold is implicated in various mechanisms of action at the cellular level, including interactions with DNA. Certain bifunctional naphthalene analogues have been designed as photo-activated agents capable of forming DNA interstrand cross-links (ICLs). nih.gov This mechanism often involves the photogeneration of a reactive species, such as a carbocation, from the naphthalene derivative, which then alkylates nucleophilic sites on DNA bases. nih.gov For example, studies on binaphthalene analogues have shown they can be activated by UV light to produce carbocations, leading to efficient DNA ICL formation and enhanced cytotoxicity in cancer cells upon irradiation. nih.gov

Derivatives of this compound could be investigated for similar photo-activated DNA cross-linking capabilities. The naphthalene core can absorb UV light, and the bromine atom can function as a leaving group. Molecular design could transform this scaffold into a bifunctional agent. For instance, the fluoroethoxy group could be replaced with another functional group containing a photolabile leaving group. Upon irradiation, this could lead to the formation of a bis-electrophilic species capable of cross-linking DNA strands.

Furthermore, the metabolism of naphthalene itself can produce reactive intermediates, such as naphthalene oxide and naphthoquinones, which are known to cause cytotoxicity and DNA damage through the generation of oxidative stress. nih.gov While the fluoroethoxy group might alter the metabolic pathways compared to unsubstituted naphthalene, the potential for bioactivation to reactive species is an important area of investigation for understanding the molecular mechanism of any observed biological activity. Studies on naphthalene diimides have also shown that the planar aromatic surface is ideal for non-covalent interactions with DNA, particularly with non-canonical structures like G-quadruplexes, leading to telomerase inhibition and anticancer effects. nih.govacs.org This suggests that the core naphthalene structure, present in this compound, has an inherent propensity for interacting with nucleic acids.

Supramolecular Chemistry and Self-Assembly

Design of this compound Derivatives for Directed Self-Assembly

Supramolecular self-assembly harnesses non-covalent interactions to organize molecular building blocks into well-defined, functional architectures. researchgate.net The this compound molecule is an excellent candidate for development as a supramolecular building block, or "tecton". Its rigid, planar naphthalene core provides a defined shape and a propensity for π-stacking, while the substituents at either end offer sites for introducing directional interactions. researchgate.netmdpi.com

To direct the self-assembly of this compound, it would first be functionalized with groups capable of forming specific, strong non-covalent bonds. For example:

Hydrogen Bonding: Replacing the bromine atom with a carboxylic acid or amide group would introduce hydrogen bond donors and acceptors, enabling the formation of predictable one-dimensional chains or two-dimensional sheets. The ether oxygen and fluorine of the fluoroethoxy group can also act as hydrogen bond acceptors.

Coordination Chemistry: Introducing a pyridyl or other nitrogen-containing heterocycle would allow for coordination with metal ions, leading to the formation of discrete metallosupramolecular cages or extended metal-organic frameworks.

Amphiphilic Design: Attaching a hydrophilic group (like a peptide or oligoethylene glycol) at one end and leveraging the hydrophobicity of the naphthalene core would create an amphiphile. In aqueous media, such molecules could self-assemble into complex nanostructures like micelles, vesicles, or nanotubes. nih.govnih.gov

The 2,6-substitution pattern imparts a linear, rod-like character to the molecule, which is conducive to the formation of fibrous or lamellar structures. By carefully selecting the functional groups added to the core, one can control the dimensionality and morphology of the final supramolecular assembly. acs.org

Study of Intermolecular Forces Driving Supramolecular Architectures

The structure and stability of any supramolecular assembly are dictated by a subtle balance of intermolecular forces. For derivatives of this compound, several key interactions would be at play:

π-π Stacking: The electron-deficient nature of the naphthalene core, enhanced by the electron-withdrawing substituents, would promote π-π stacking interactions with electron-rich aromatic systems or with other molecules of itself in a parallel-displaced or offset arrangement. rsc.orgnih.gov This is a primary driving force for the assembly of many aromatic molecules.

Halogen Bonding: The bromine atom at the C-2 position is a potential halogen bond donor. It can engage in directional, non-covalent interactions with Lewis bases (e.g., the nitrogen of a pyridine (B92270) or the oxygen of a carbonyl group), providing a highly specific and directional tool for crystal engineering and controlling molecular alignment. acs.orgrsc.org

van der Waals and Hydrophobic Interactions: These non-specific, attractive forces are crucial, particularly for the aggregation of the naphthalene core and the fluoroalkoxy chain, especially in polar solvents. researchgate.net

The interplay of these forces determines the final supramolecular architecture. For example, in a suitably designed derivative, π-π stacking might control the columnar assembly of the naphthalene cores, while hydrogen or halogen bonding dictates the specific lateral arrangement of these columns. rsc.orgacs.org Understanding and controlling these fundamental forces is the essence of designing new materials with tailored optical and electronic properties based on the this compound scaffold. rsc.orgrsc.org

Future Perspectives and Interdisciplinary Research Directions

Innovations in Green Chemistry Approaches for Synthesis of Functionalized Naphthalenes

The synthesis of functionalized naphthalenes, including halogenated precursors like 2-Bromo-6-(2-fluoroethoxy)naphthalene, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. quora.com The future of organic synthesis is increasingly steered by the principles of green chemistry, which prioritize sustainability, efficiency, and safety.

Key green chemistry metrics, such as Atom Economy and the Environmental Factor (E-Factor), are crucial for evaluating the sustainability of a chemical process. chembam.com Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated relative to the product. chembam.comlibretexts.org An ideal E-Factor is zero, signifying no waste. libretexts.org However, typical E-Factors vary significantly across chemical industries, from 1-5 for bulk chemicals to over 100 for some pharmaceuticals. libretexts.orgchembam.com

Future synthetic strategies for functionalized naphthalenes are focused on improving these metrics through several innovative approaches:

Safer Brominating Agents: Conventional bromination often uses liquid bromine, a hazardous and corrosive substance. chemindigest.comcambridgescholars.com Greener alternatives are being actively researched, such as the in-situ generation of bromine from bromide-bromate salts (KBr-KBrO₃) in an acidic aqueous medium. chemindigest.comresearchgate.net This method avoids the handling of liquid bromine and produces only benign saline waste. chemindigest.com

Alternative Solvents: Many organic reactions utilize volatile and often toxic solvents. Research is shifting towards greener alternatives like water, ionic liquids, deep eutectic solvents, and bio-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME). researchgate.netsigmaaldrich.com These solvents can reduce environmental impact and, in some cases, enhance reaction rates and selectivity. sigmaaldrich.comresearchgate.net

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and improving atom economy. rsc.org Ruthenium-catalyzed reactions, for instance, have shown promise in the modular synthesis of multifunctional naphthalenes from simple precursors. rsc.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to integrate reaction and purification steps. This technology is poised to make the synthesis of naphthalene (B1677914) derivatives more efficient and sustainable.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Naphthalene Functionalization

| Feature | Traditional Method (e.g., Liquid Br₂) | Green Alternative (e.g., KBr/KBrO₃) |

|---|---|---|

| Reagent Hazard | High (Corrosive, fuming liquid) | Low (Stable salts) |

| Solvent | Often chlorinated hydrocarbons (e.g., CH₂Cl₂) | Water, bio-solvents |

| Byproducts | Acidic and/or halogenated waste | Saline water |

| Atom Economy | Moderate to low | Potentially higher |

| E-Factor | Higher | Lower |

| Safety | Requires specialized handling and equipment | Inherently safer |

Exploration of Novel Applications in Nanotechnology and Biosensing

The unique photophysical properties of the naphthalene core, which can be fine-tuned by substituents like the fluoroethoxy group, make functionalized naphthalenes highly attractive for advanced applications in nanotechnology and biosensing. The electron-rich aromatic system often imparts fluorescence, making these molecules valuable as probes and components of functional materials.

Nanotechnology: Naphthalene derivatives are being explored as building blocks for novel nanomaterials. For instance, they can be incorporated into porous organic polymers (POPs). These materials possess high surface areas and tunable pore sizes, making them excellent candidates for applications such as:

Gas Capture and Storage: Naphthalene-based polymers have demonstrated significant uptake of CO₂, which is crucial for carbon capture technologies aimed at mitigating climate change. nih.gov

Heavy Metal Sequestration: The functional groups on the naphthalene units within a polymer network can be designed to selectively bind and remove toxic heavy metal ions like lead(II) from contaminated water. nih.gov

Biosensing: The development of sensitive and selective biosensors is a critical area of medical diagnostics and environmental monitoring. Fluorescent organic molecules are at the heart of many sensing technologies. Functionalized naphthalenes can be engineered as:

Fluorescent Probes: By attaching a naphthalene fluorophore to a molecule that recognizes a specific biological target (e.g., an enzyme, a protein, or a nucleic acid sequence), researchers can create probes that "light up" in the presence of that target. The fluorine atom in the fluoroethoxy group can enhance properties like binding affinity and metabolic stability, making it a valuable feature in probe design.

Environmental Sensors: These compounds can be used to detect the presence of pollutants or other specific analytes in environmental samples. Changes in the fluorescence signal upon binding to the target analyte allow for quantitative detection.

Application of Machine Learning and Artificial Intelligence for Predictive Molecular Design and Synthesis

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how new molecules are designed and synthesized. For a class of compounds like functionalized naphthalenes, these computational tools offer the potential to rapidly accelerate the discovery of new materials and therapeutic agents.

Predictive Molecular Design: ML models can be trained on large datasets of known chemical compounds and their properties. These trained models can then predict the characteristics of new, virtual naphthalene derivatives without the need for their physical synthesis and testing. This approach can be used to:

Screen for Biological Activity: AI can predict how a novel naphthalene derivative might interact with a specific protein target, identifying promising candidates for new drugs.

Optimize Material Properties: Algorithms can forecast properties like fluorescence quantum yield, absorption wavelength, or binding affinity, guiding chemists toward molecules with the desired characteristics for applications in electronics or sensing.

Predictive Synthesis: One of the most challenging tasks in organic chemistry is devising an efficient synthetic route to a target molecule. AI platforms are being developed to tackle this challenge through retrosynthesis analysis. These tools can:

Propose Synthetic Pathways: By analyzing the structure of a target functionalized naphthalene, the software can suggest multiple possible reaction pathways, breaking the molecule down into simpler, commercially available starting materials.

Rank and Optimize Routes: The AI can evaluate the proposed routes based on factors like predicted reaction yield, cost of starting materials, and green chemistry principles, helping chemists select the most viable and sustainable synthetic strategy.

Table 2: Role of AI/ML in the Development of Functionalized Naphthalenes

| Application Area | AI/ML Tool/Technique | Objective |

|---|---|---|

| Molecular Design | Quantitative Structure-Activity Relationship (QSAR) Models | Predict biological activity (e.g., toxicity, drug efficacy). |

| Generative Models (e.g., GANs, VAEs) | Design novel naphthalene structures with desired properties. | |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient and novel synthetic routes. |

| Reaction Outcome Prediction | Forecast the yield and potential byproducts of a reaction. | |

| Property Prediction | Graph Neural Networks (GNNs) | Predict photophysical, chemical, and material properties. |

Cross-Disciplinary Integration for Next-Generation Functional Materials and Biomedical Tools

The full potential of compounds like this compound and its derivatives will be realized through increased collaboration across scientific disciplines. The integration of chemistry, materials science, biology, and computational science is essential for translating fundamental molecular discoveries into real-world solutions.

Materials Science & Chemistry: Chemists can synthesize novel naphthalene-based molecules with specific electronic and optical properties. Materials scientists can then incorporate these molecules into next-generation organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology & Medicine: Synthetic chemists can design and create functionalized naphthalene probes. Chemical biologists can then use these tools to study complex biological processes within living cells, potentially leading to new diagnostic methods or therapeutic strategies. For example, a naphthalene-based probe could be designed to selectively image amyloid plaques in the brain, aiding in Alzheimer's disease research.

Computational Science & Synthesis: As mentioned, AI and computational chemistry can predict promising molecular targets. This information guides synthetic chemists, creating a feedback loop where computational predictions are validated by experimental results, which in turn are used to refine and improve the predictive models.

This synergistic approach, where expertise from different fields is combined, is crucial for tackling complex challenges and will undoubtedly drive the development of innovative functional materials and biomedical tools based on the versatile naphthalene scaffold.

Q & A

Q. Basic

- ¹H/¹³C NMR : The naphthalene aromatic protons appear as multiplets between δ 7.2–8.5 ppm. The fluoroethoxy group shows a characteristic triplet for -CH₂F (δ ~4.5–4.8 ppm, J ≈ 47 Hz for F-C coupling) .

- HRMS : Expect a molecular ion peak at m/z 295.03 (C₁₂H₁₀BrFO) with isotopic patterns confirming bromine .

- FTIR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1100 cm⁻¹) are diagnostic .

How does the electronic nature of the 2-fluoroethoxy substituent influence the reactivity of the naphthalene ring in cross-coupling reactions?

Advanced

The electron-withdrawing fluoroethoxy group deactivates the naphthalene ring, directing electrophilic substitution to the para position. However, in Suzuki-Miyaura couplings, the bromine atom at position 2 acts as the primary reactive site. Computational studies suggest:

- Steric effects : The bulky fluoroethoxy group may hinder access to the catalytic center in Pd-mediated reactions, requiring bulky ligands (e.g., SPhos) to enhance turnover .

- Electronic effects : Fluorine's inductive effect increases the electrophilicity of the adjacent carbon, facilitating oxidative addition in cross-couplings .

What strategies can be employed to resolve contradictions in reported biological activity data for brominated naphthalene derivatives?

Q. Advanced

- Risk of bias assessment : Use tools like Table C-7 () to evaluate randomization and dose allocation in animal studies. For human studies, ensure all outcomes are reported (Table C-6) .

- Meta-analysis : Apply database query strategies () to aggregate data across studies, filtering by endpoints like IC₅₀ or LD₅₀. Discrepancies often arise from variations in cell lines or exposure durations .

- Mechanistic validation : Use isotopic labeling (e.g., ¹⁸F) to track metabolic pathways and confirm target engagement .

How can computational chemistry predict the metabolic pathways of this compound in biological systems?

Q. Advanced

- Docking simulations : Predict interactions with cytochrome P450 enzymes (e.g., CYP2A6) using software like AutoDock. The fluoroethoxy group may hinder binding due to steric clashes .

- QSAR models : Correlate substituent parameters (Hammett σ) with metabolic half-lives. Fluorine's electronegativity slows oxidative degradation compared to non-halogenated analogs .

- MD simulations : Assess stability in lipid bilayers to predict tissue distribution .

What are the critical considerations in designing in vitro toxicological studies for halogenated naphthalene derivatives to ensure minimal risk of bias?

Q. Advanced

- Dose randomization : Follow protocols in Table C-7 () to avoid clustering effects. Use stratified randomization based on solvent polarity .

- Blinding : Mask treatment groups during data collection to prevent observer bias.

- Endpoint selection : Prioritize biomarkers like glutathione depletion or DNA adduct formation, which are directly linked to naphthalene toxicity .

What are the primary challenges in the purification of this compound, and how can they be mitigated using modern chromatographic techniques?

Q. Basic

- Challenge : Co-elution of brominated byproducts (e.g., di-substituted isomers).

- Solution : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 70:30). Monitor at 254 nm for bromine absorption .

- Alternative : Preparative TLC with hexane/ethyl acetate (8:2) resolves non-polar impurities .

How does the steric and electronic profile of the 2-fluoroethoxy group affect the compound's ability to act as a substrate in Suzuki-Miyaura couplings?

Q. Advanced

- Steric hindrance : The 2-fluoroethoxy group at position 6 creates a crowded environment, reducing Pd catalyst accessibility. Solutions include:

- Electronic effects : Fluorine's -I effect increases the electrophilicity of the adjacent bromine, accelerating oxidative addition. However, excessive deactivation may require electron-rich boronic acids (e.g., 4-methoxyphenyl) to balance reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.